molecular formula C17H23NO3 B11780494 tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

Cat. No.: B11780494
M. Wt: 289.4 g/mol
InChI Key: QWKMXVYENWODGX-UHFFFAOYSA-N
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Description

tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, known as the spiroatom. This particular compound features a benzofuran ring fused with a piperidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of benzofuran derivatives with piperidine under specific conditions. For instance, a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization can be employed to achieve high yields of the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated spirocyclic compounds.

Scientific Research Applications

tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate
  • tert-Butyl ®-(3H-spiro[benzofuran-2,4’-piperidin]-3-yl)carbamate

Uniqueness

tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl spiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)12-20-14-7-5-4-6-13(14)17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKMXVYENWODGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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